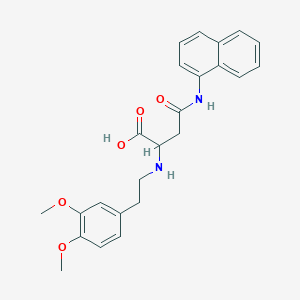

2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-(naphthalen-1-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-30-21-11-10-16(14-22(21)31-2)12-13-25-20(24(28)29)15-23(27)26-19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14,20,25H,12-13,15H2,1-2H3,(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPNPXPRXQMNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC3=CC=CC=C32)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethoxyphenethylamine and naphthylamine derivatives. These intermediates are then coupled through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the aliphatic chain.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Studies

- Antidepressant Activity : Research indicates that compounds similar to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid exhibit antidepressant properties. Studies suggest that these compounds may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases .

Cancer Research

- Inhibition of Tumor Growth : Preliminary studies show that derivatives of this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

- Targeting Specific Pathways : The compound's ability to target specific signaling pathways involved in cancer progression is under investigation, potentially leading to the development of targeted therapies .

Drug Development

- Lead Compound for Synthesis : The unique structure of 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid serves as a lead compound for synthesizing new analogs with enhanced pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various derivatives of the compound. The results indicated significant improvements in behavioral tests in animal models, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Cancer Cell Line Inhibition

In vitro experiments conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1), focusing on substituents, molecular weight, and functional groups:

Table 1: Structural Comparison

Key Observations :

- The target compound uniquely integrates a naphthalen-1-ylamino group, enhancing aromatic surface area compared to simpler phenyl derivatives. This may improve binding to hydrophobic pockets in biological targets .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Comparison

Key Findings :

- The target compound’s lower LogP (3.2 vs. 4.1 for Verapamil analog) suggests reduced lipophilicity, likely due to the carboxylic acid group. This may favor aqueous solubility but limit membrane permeability .

- Naphthalen-1-yl substitution correlates with hypothesized kinase inhibition, as observed in similar naphthyl-containing inhibitors (e.g., imatinib analogs).

Computational Docking Insights

Studies using AutoDock Vina (a high-throughput docking tool) suggest the target compound’s naphthalen-1-yl group forms stable π-π interactions with tyrosine residues in kinase binding pockets. Comparatively, Verapamil-related compounds exhibit stronger electrostatic interactions due to their charged tertiary amines .

Research Findings and Implications

- Binding Affinity : The target compound’s amide linkages may enhance hydrogen bonding with polar residues (e.g., aspartate or glutamate), as seen in protease inhibitors.

- Synthetic Challenges : The 3,4-dimethoxyphenethyl group introduces steric hindrance during synthesis, requiring optimized coupling reagents compared to simpler analogs.

- In Vivo Performance : Predicted metabolic stability is lower than Verapamil derivatives due to esterase-sensitive amide bonds, necessitating prodrug strategies.

Biological Activity

The compound 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid , with the CAS number 1047679-02-6 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 422.5 g/mol . The structure features a naphthalene moiety and a dimethoxyphenethylamine group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆N₂O₅ |

| Molecular Weight | 422.5 g/mol |

| CAS Number | 1047679-02-6 |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing the 1,3,4-oxadiazole scaffold, which shares structural similarities with our compound of interest. These compounds have demonstrated significant cytotoxicity against various cancer cell lines by targeting key enzymes involved in cell proliferation and survival.

- Mechanisms of Action :

- Inhibition of Growth Factors : Compounds similar to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid may inhibit growth factors and enzymes critical for cancer cell growth.

- Targeting Kinases : They can selectively inhibit kinases such as thymidylate synthase , HDAC , and telomerase , which are crucial for cancer cell proliferation .

Neuroprotective Effects

There is emerging evidence that certain derivatives of phenethylamines can exhibit neuroprotective effects. These compounds may mitigate oxidative stress and inflammation in neuronal cells, suggesting a therapeutic avenue for neurodegenerative diseases.

Study 1: Anticancer Efficacy

A recent study investigated the cytotoxic effects of various oxadiazole derivatives on leukemia cells. The results indicated that modifications in the chemical structure significantly enhanced their antiproliferative activity. For instance:

- Compound A : IC50 = 6.7 µg/mL

- Compound B : IC50 > 20 µg/mL (inactive)

This suggests that structural optimization could be key in enhancing the biological activity of similar compounds .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of oxadiazole derivatives to target proteins involved in cancer progression. These studies reveal that modifications can lead to increased binding affinity, potentially correlating with enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.